molecular formula C12H7N3 B8205188 2-Phenylprop-1-ene-1,1,3-tricarbonitrile CAS No. 101685-29-4

2-Phenylprop-1-ene-1,1,3-tricarbonitrile

Cat. No. B8205188
M. Wt: 193.20 g/mol
InChI Key: OKGPOSFUSLYERN-UHFFFAOYSA-N
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Patent
US05596025

Procedure details

A mixture of 250 grams (1.722 mol, 1 eq) of benzoylacetonitrile, 284 grams (270 mL, 4.306 mol, 2.5 eq) of malononitrile and 138 grams (1.784 mol, 1.04 eq) of ammonium acetate in 2500 mL of ethanol was heated to reflux for 1.5 hours and then cooled to room temperature. To this mixture was added 190 mL of 12M hydrochloric acid dropwise with cooling (ice/water bath). The mixture was placed in a separate flask and a solid formed. To this mixture was added 3300 mL of water with stirring. The solid was collected and washed with 2 liters of water and stirred with 1200 mL of ethanol to give 203.3 grams (61% yield) of product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3300 mL
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]#[N:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12](#[N:16])[CH2:13][C:14]#[N:15].C([O-])(=O)C.[NH4+].Cl>C(O)C.O>[C:2]1([C:1]([CH2:9][C:10]#[N:11])=[C:13]([C:12]#[N:16])[C:14]#[N:15])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC#N
Name
Quantity
270 mL
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
138 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
190 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was placed in a separate flask
CUSTOM
Type
CUSTOM
Details
a solid formed
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with 2 liters of water
STIRRING
Type
STIRRING
Details
stirred with 1200 mL of ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C(C#N)C#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 203.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.